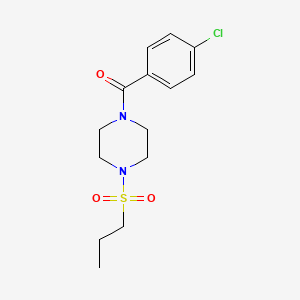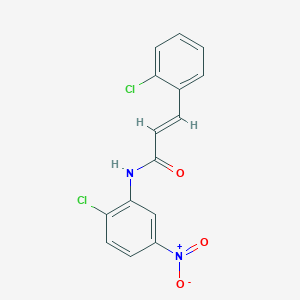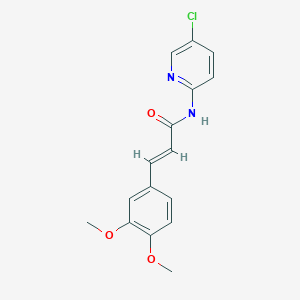
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine, also known as CBPP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. CBPP is a piperazine derivative and belongs to the class of sulfonyl-containing compounds.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine is not fully understood. However, it has been proposed that 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, viruses, and fungi. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has been found to have minimal toxicity in vitro and in vivo. It has been shown to have low cytotoxicity towards normal human cells, indicating its potential as a safe and effective therapeutic agent. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has also been found to have a low inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in drug metabolism in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize and purify, and has been shown to have low toxicity towards normal human cells. However, 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has limitations in terms of its solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine. One direction is to study its potential as a therapeutic agent for cancer, viral, and fungal infections. Another direction is to investigate its mechanism of action and its interactions with other compounds. Additionally, research can be conducted to improve the solubility and bioavailability of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine for use in therapeutic applications. Finally, further studies can be conducted to evaluate the safety and efficacy of 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine in preclinical and clinical trials.
Métodos De Síntesis
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine can be synthesized by reacting 4-chlorobenzoyl chloride with propylsulfonylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antifungal properties. 1-(4-chlorobenzoyl)-4-(propylsulfonyl)piperazine has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXSOZZSABHKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(propylsulfonyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)



![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)





![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
